NPP1 and NPP3 Inhibitor Synthesis via Suzuki Coupling
Oxazol-2-ylboronic acid serves as a critical building block for the synthesis of biphenyl oxazole derivatives that act as potent and selective inhibitors of nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) and NPP3. In a 2020 study, a library of compounds synthesized using oxazole-containing boronic acids in Suzuki-Miyaura couplings produced lead compounds with nanomolar IC50 values: compound 3n selectively inhibited NPP1 with an IC50 of 0.15 µM, while compound 3f inhibited NPP3 with an IC50 of 0.17 µM [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) of Synthesized Oxazole Derivatives |
|---|---|
| Target Compound Data | Compound 3n: IC50 = 0.15 µM (NPP1); Compound 3f: IC50 = 0.17 µM (NPP3) |
| Comparator Or Baseline | Baseline: 100 µM screening concentration; comparator analogs showed higher IC50 values or no inhibition |
| Quantified Difference | Lead compounds demonstrated potent nanomolar inhibition (IC50 < 0.2 µM) versus no significant inhibition for other library members at 100 µM |
| Conditions | Suzuki-Miyaura cross-coupling of bromophenyloxazole with various boronic acids in wet toluene under mild conditions; enzyme inhibition assays using artificial substrate thymidine 5′-monophosphate para-nitrophenyl ester |
Why This Matters
Demonstrates that oxazole-containing boronic acids, when incorporated via Suzuki coupling, can yield drug-like molecules with nanomolar target engagement, validating the utility of this building block in medicinal chemistry programs.
- [1] Jabeen, S., et al. (2020). Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. European Journal of Medicinal Chemistry, 208, 112752. View Source
